Nitrile vs. Amide: Physicochemical Differentiation Between the Pentisomide Intermediate (CAS 78833-05-3) and the Final Drug Substance Pentisomide (CAS 78833-03-1)
The target compound (CAS 78833-05-3) differs from its downstream amide product pentisomide (CAS 78833-03-1) by a single functional group transformation: nitrile (C≡N) vs. primary amide (CONH₂). This difference manifests in measurable physicochemical properties. The nitrile intermediate has a lower molecular weight (301.47 vs. 319.48 g/mol) and a lower predicted boiling point (407.6 ± 40.0 °C at 760 mmHg ) compared to pentisomide (460.5 ± 45.0 °C at 760 mmHg ), a difference of approximately 53 °C. Density also differs: the nitrile has a predicted density of 0.953 g/cm³ vs. 1.0 ± 0.1 g/cm³ for the amide . These differences enable unambiguous identity confirmation and purity assessment by HPLC with UV detection at 260 nm, where the nitrile and amide exhibit distinct retention times [1].
| Evidence Dimension | Physicochemical properties: molecular weight, boiling point, density |
|---|---|
| Target Compound Data | MW: 301.47 g/mol; BP: 407.6 ± 40.0 °C at 760 mmHg; Density: 0.953 g/cm³ |
| Comparator Or Baseline | Pentisomide (CAS 78833-03-1): MW: 319.48 g/mol; BP: 460.5 ± 45.0 °C at 760 mmHg; Density: 1.0 ± 0.1 g/cm³ |
| Quantified Difference | ΔMW = 18.01 g/mol (consistent with -CN → -CONH₂); ΔBP ≈ 53 °C; ΔDensity ≈ 0.05 g/cm³ |
| Conditions | Predicted/computed values from chemical databases (ChemSpider, chemblink) |
Why This Matters
These distinct properties allow researchers and QC analysts to verify intermediate identity, track reaction progress (nitrile hydrolysis to amide), and quantify residual starting material in final pentisomide API, which is critical for impurity profiling and regulatory compliance.
- [1] Mewis C, Kühlkamp V, Lindena I, Risler T, Ress K. Quantitation of Pentisomide and its Metabolite by High-Pressure Liquid Chromatography in Human Serum. J Chromatogr Sci. 1996;34(4):161-165. DOI: 10.1093/chromsci/34.4.161. View Source
